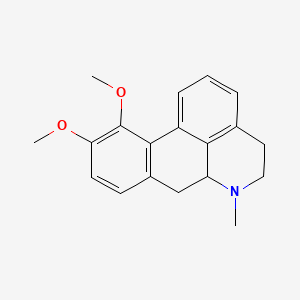









|
REACTION_CXSMILES
|
OC1C(O)=C2C(C[CH:7]3[C:19]4[C:11](=[CH:12][CH:13]=[CH:14][C:15]2=4)[CH2:10][CH2:9][N:8]3[CH3:20])=CC=1.CN(C)[CH:23]=[O:24].[OH-:26].[C:27]1([N+](C)(C)C)C=CC=CC=1.[C:37]1([CH3:43])[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>>[CH3:27][O:26][C:40]1[C:41]([O:24][CH3:23])=[C:42]2[C:37]([CH2:43][CH:7]3[C:19]4[C:11](=[CH:12][CH:13]=[CH:14][C:15]2=4)[CH2:10][CH2:9][N:8]3[CH3:20])=[CH:38][CH:39]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C2CC3N(CCC4=CC=CC(C2=C1O)=C43)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
methanolic solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].C1(=CC=CC=C1)[N+](C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
|
Type
|
CUSTOM
|
|
Details
|
dropwise, with vigorous stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After the addition of 130 ml
|
|
Type
|
CUSTOM
|
|
Details
|
within the course of 30 minutes, 25.6 ml
|
|
Duration
|
30 min
|
|
Type
|
DISTILLATION
|
|
Details
|
the simultaneous distilling off of the toluene/alcohol
|
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
|
Type
|
CUSTOM
|
|
Details
|
over has reached 110°-111° C.
|
|
Type
|
ADDITION
|
|
Details
|
of the above-described methylation solution are added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is subsequently heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 hour
|
|
Duration
|
1 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C2CC3N(CCC4=CC=CC(C2=C1OC)=C43)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |